Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride is a chemical compound with significant relevance in pharmaceutical research and development. It is classified as an amino acid derivative, specifically a substituted pyridine derivative, which indicates its potential utility in medicinal chemistry. This compound is often explored for its biological activities and mechanisms of action related to various therapeutic targets.
The compound is synthesized through various chemical methods and is available from several chemical suppliers. Its synthesis often involves the modification of pyridine derivatives, which are well-known for their biological activity. The compound's chemical structure suggests that it may interact with specific biological pathways, making it a subject of interest in drug discovery.
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride falls under the category of organic compounds, more specifically:
The synthesis of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride typically involves several steps:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen), and purification steps like recrystallization or chromatography to obtain high purity levels.
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride has a complex molecular structure characterized by:
The compound's structural data can be represented in various forms, including:
CC(C(=O)O)N[C@H](C1=C(C=CN=C1C(=C(C=C1)F)O)C)CInChI=1S/C9H11ClFNO3/c1-6(10)9(12)8(13)7(11)4-5(14)15/h4,8,12H,1H2,(H-,10,11)(H-,13,14)/t8-/m0/s1Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride can undergo various chemical reactions including:
These reactions typically require specific catalysts or conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures often exhibit activity against certain biological targets, making this compound a candidate for further investigation in pharmacological studies.
Key physical properties include:
Relevant chemical properties include:
These properties influence the compound's stability and reactivity under various conditions.
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride has several applications in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4